molecular formula C3H5F3OS B13405403 2,2-Difluoropropane-1-sulfinyl fluoride CAS No. 97006-65-0

2,2-Difluoropropane-1-sulfinyl fluoride

Cat. No.: B13405403
CAS No.: 97006-65-0
M. Wt: 146.13 g/mol
InChI Key: WFZFRMHJMYQSIU-UHFFFAOYSA-N
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Description

2,2-Difluoropropane-1-sulfinyl fluoride: is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (SO2F) attached to an organic moiety. Sulfonyl fluorides have gained significant attention in recent years due to their unique reactivity and stability, making them valuable in various fields such as organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoropropane-1-sulfinyl fluoride can be achieved through several methods. One common approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . This method typically requires the use of fluorinating agents such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF . The reaction conditions often involve mild temperatures and the presence of a suitable solvent to facilitate the exchange reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the direct fluorosulfonylation of the corresponding fluorosulfonyl radical (FSO2˙) . This method is more challenging due to the instability and difficulty of generating the fluorosulfonyl radical. advancements in this area have led to more efficient and scalable production methods .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoropropane-1-sulfinyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions include sulfonamides , sulfonyl chlorides , and other sulfonyl derivatives . These products are valuable intermediates in organic synthesis and have applications in various fields.

Mechanism of Action

The mechanism of action of 2,2-Difluoropropane-1-sulfinyl fluoride involves its ability to act as an electrophilic warhead . The sulfonyl fluoride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including enzyme inhibition and the modification of biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2-Difluoropropane-1-sulfinyl fluoride include other sulfonyl fluorides such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique reactivity and stability . The presence of the difluoropropane moiety enhances its electrophilic properties, making it a more effective reagent in various chemical transformations. Additionally, its stability under physiological conditions makes it valuable in biological and medicinal applications .

Biological Activity

2,2-Difluoropropane-1-sulfinyl fluoride (CAS No. 97006-65-0) is a sulfonyl fluoride compound that has garnered attention in the field of medicinal chemistry and organic synthesis due to its unique electrophilic properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

  • Molecular Formula : C3H5F2OS
  • SMILES Notation : CC(CS(=O)(=O)F)(F)F

This compound is characterized by the presence of two fluorine atoms and a sulfinyl group, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound primarily arises from its electrophilic nature. It can participate in nucleophilic substitution reactions, which are crucial in various biochemical processes. The following mechanisms have been identified:

  • Nucleophilic Substitution : The sulfinyl fluoride group can react with nucleophiles such as amines and thiols, leading to the formation of new compounds that may exhibit biological activity.
  • Enzyme Inhibition : Preliminary studies suggest that sulfonyl fluorides can inhibit specific enzymes by modifying active sites through covalent bonding. This has implications for drug design targeting enzyme pathways.

Case Studies and Research Findings

Research into the biological activity of sulfonyl fluorides, including this compound, has revealed several interesting findings:

Table 1: Summary of Biological Activities

StudyFindings
Murthy et al. (2019)Demonstrated that sulfonyl fluorides can effectively kill Gram-negative bacteria in vitro, indicating potential antimicrobial properties .
Bykova (2020)Highlighted the use of fluorinated compounds in drug development, noting that the unique properties of fluorinated sulfoximines may enhance pharmacological profiles .
PMC Article (2020)Discussed the role of fluoride in biochemical pathways and its potential toxicity at higher concentrations, suggesting careful consideration in therapeutic applications .

Applications in Drug Development

The unique properties of this compound make it a candidate for various applications:

  • Antimicrobial Agents : Its ability to disrupt bacterial cell function positions it as a potential antimicrobial agent.
  • Enzyme Inhibitors : As an electrophilic reagent, it may serve as a template for designing inhibitors targeting specific enzymes involved in disease pathways.
  • Synthetic Chemistry : Used as a building block in the synthesis of more complex organofluorine compounds, which are valuable in medicinal chemistry.

Properties

CAS No.

97006-65-0

Molecular Formula

C3H5F3OS

Molecular Weight

146.13 g/mol

IUPAC Name

2,2-difluoropropane-1-sulfinyl fluoride

InChI

InChI=1S/C3H5F3OS/c1-3(4,5)2-8(6)7/h2H2,1H3

InChI Key

WFZFRMHJMYQSIU-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)F)(F)F

Origin of Product

United States

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